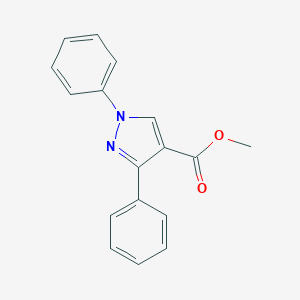
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide (EMB) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic analog of the naturally occurring compound 6-hydroxydopamine, which is commonly used to induce Parkinson's disease-like symptoms in animal models. EMB has been shown to selectively destroy dopaminergic neurons, making it a valuable tool for studying the neurobiology of Parkinson's disease and related disorders.
作用機序
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide acts by selectively destroying dopaminergic neurons through the formation of reactive oxygen species and the inhibition of mitochondrial respiration. This leads to the depletion of dopamine levels in the brain, which is a hallmark of Parkinson's disease. N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
生化学的および生理学的効果
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide has been shown to induce a range of biochemical and physiological effects in animal models, including the depletion of dopamine levels, the induction of oxidative stress and inflammation, and the disruption of mitochondrial function. These effects are similar to those observed in Parkinson's disease, making N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide a valuable tool for studying the underlying mechanisms of this disorder.
実験室実験の利点と制限
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide has several advantages as a tool for scientific research, including its ability to selectively destroy dopaminergic neurons, its ability to induce Parkinson's disease-like symptoms in animal models, and its well-characterized mechanism of action. However, N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide also has several limitations, including its potential toxicity and its inability to replicate all aspects of Parkinson's disease pathology.
将来の方向性
There are several potential future directions for research on N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide, including the development of new analogs with improved selectivity and reduced toxicity, the exploration of its potential therapeutic applications in Parkinson's disease and related disorders, and the investigation of its role in other neurological disorders and addiction pathways. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide, as well as its potential limitations as a tool for scientific research.
合成法
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide can be synthesized using a variety of methods, including the reaction of 2-methoxy-5-nitrobenzamide with ethyl piperidine-3-carboxylate, followed by reduction with lithium aluminum hydride. Alternatively, N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide can be synthesized by the reaction of 2-methoxy-5-nitrobenzamide with methylamine and ethyl piperidine-3-carboxylate, followed by reduction with sodium borohydride. Both methods have been used successfully to produce high yields of N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide.
科学的研究の応用
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide has been widely used in scientific research to study the neurobiology of Parkinson's disease and related disorders. It is commonly used to induce selective destruction of dopaminergic neurons in animal models, allowing researchers to study the biochemical and physiological effects of this process. N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide has also been used to study the role of dopamine in addiction and reward pathways, as well as in the regulation of motor function.
特性
CAS番号 |
130260-02-5 |
|---|---|
製品名 |
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide |
分子式 |
C16H25N3O2 |
分子量 |
291.39 g/mol |
IUPAC名 |
N-(1-ethylpiperidin-3-yl)-2-methoxy-5-(methylamino)benzamide |
InChI |
InChI=1S/C16H25N3O2/c1-4-19-9-5-6-13(11-19)18-16(20)14-10-12(17-2)7-8-15(14)21-3/h7-8,10,13,17H,4-6,9,11H2,1-3H3,(H,18,20) |
InChIキー |
XWHNDBGCEUFEKS-UHFFFAOYSA-N |
SMILES |
CCN1CCCC(C1)NC(=O)C2=C(C=CC(=C2)NC)OC |
正規SMILES |
CCN1CCCC(C1)NC(=O)C2=C(C=CC(=C2)NC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Pyrido[2,3-b]pyrazin-6-amine](/img/structure/B188559.png)


